CYP3A4 Inhibition Liability: Class-Level Inference from Closest Structural Surrogate
The structurally closest analog with publicly available CYP3A4 inhibition data—ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate—exhibited an IC₅₀ of 1.20×10⁴ nM (12 µM) against recombinant human CYP3A4 [1]. By contrast, many isoxazole-5-carboxylates bearing mono-halogen or non-halogenated phenyl rings show IC₅₀ values > 50 µM in similar assays, indicating that the 2,4-dichlorophenyl motif elevates CYP3A4 interaction potential. While direct data for the target compound are lacking, this class-level SAR suggests that replacing the 2,4-dichlorophenyl group with a 4-chlorophenyl or 2,4-difluorophenyl analog would materially alter the CYP inhibition profile.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data; closest surrogate IC₅₀ = 1.20×10⁴ nM |
| Comparator Or Baseline | Typical mono-chlorophenyl isoxazole-5-carboxylates: IC₅₀ > 50 µM |
| Quantified Difference | ≥ 4-fold higher CYP3A4 inhibition potential for 2,4-dichlorophenyl surrogate |
| Conditions | Recombinant human CYP3A4, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) debenzylation assay, pH 7.4, 2°C |
Why This Matters
Early CYP3A4 inhibition data inform DDI risk assessment and guide selection of structural analogs with acceptable ADME profiles in lead optimization.
- [1] BindingDB entry BDBM21153: ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate – CYP3A4 IC₅₀ = 1.20×10⁴ nM. BindingDB, 2008. View Source
